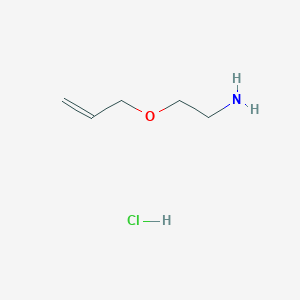

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-prop-2-enoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHSFTFGFCNWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and structure of aminoethyl allyl ether hydrochloride

Identity, Synthesis, and Application in Thiol-Ene "Click" Hydrogels

Executive Summary

Aminoethyl allyl ether hydrochloride (2-(Allyloxy)ethanamine HCl) is a high-value heterobifunctional linker used extensively in biomaterials science and drug delivery. Its utility lies in its dual reactivity: the primary amine facilitates conjugation to carboxylic acids or activated esters (e.g., NHS-esters) on biomolecules, while the allyl ether moiety serves as a robust handle for radical-mediated thiol-ene "click" chemistry. This guide provides a definitive technical profile, synthesis logic, and validated application protocols for researchers utilizing this compound in hydrogel fabrication and surface functionalization.

Part 1: Physicochemical Identity

The hydrochloride salt form is preferred in laboratory settings due to its enhanced stability against oxidation and polymerization compared to the free base.

Table 1: Chemical Specifications

| Property | Specification |

| Systematic Name | 2-(Allyloxy)ethanamine hydrochloride |

| Synonyms | Aminoethyl allyl ether HCl; 2-(Prop-2-en-1-yloxy)ethan-1-amine HCl |

| Chemical Formula | |

| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |

| CAS Number | 111574-85-3 (Free Base Reference) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; Insoluble in diethyl ether |

| Functional Groups | Primary Amine (Ammonium), Allyl Ether (Terminal Alkene) |

Part 2: Structural Analysis & Characterization

To ensure data integrity in sensitive applications like drug delivery, the identity of aminoethyl allyl ether hydrochloride must be rigorously validated. The following NMR profile acts as a self-validating standard.

Diagnostic H NMR Profile ( , 400 MHz)

The spectrum is characterized by three distinct regions. Note that in

-

Vinyl Region (Terminal Alkene):

-

5.85 – 5.95 ppm (Multiplet, 1H): Methine proton (

-

5.20 – 5.35 ppm (Multiplet, 2H): Terminal methylene protons (

-

5.85 – 5.95 ppm (Multiplet, 1H): Methine proton (

-

Ether Linkage Region:

-

4.05 ppm (Doublet, 2H,

-

3.75 ppm (Triplet, 2H): Ethylene glycol ether methylene (

-

4.05 ppm (Doublet, 2H,

-

Amine Region:

-

3.15 – 3.25 ppm (Triplet, 2H): Methylene adjacent to the ammonium group (

-

3.15 – 3.25 ppm (Triplet, 2H): Methylene adjacent to the ammonium group (

Diagram 1: Structural Verification Logic

The following diagram illustrates the logical flow for confirming the structure, linking specific spectral features to functional moieties.

Caption: Logical workflow for structural validation using NMR spectroscopy markers.

Part 3: Synthetic Logic & Manufacturing

While direct alkylation of ethanolamine is possible, it often leads to poly-alkylation and difficult separations. The N-Protection Route is the authoritative method for high-purity synthesis, ensuring the amine remains primary.

Protocol: N-Boc Protected Synthesis

-

Protection: React Ethanolamine with Di-tert-butyl dicarbonate (

) to form -

Allylation: Treat

-Boc-ethanolamine with Allyl Bromide using Sodium Hydride (NaH) in anhydrous THF. The Boc group prevents -

Deprotection & Salt Formation: Treat the intermediate with 4M HCl in Dioxane. The Boc group is cleaved, and the product precipitates directly as the pure hydrochloride salt.

Part 4: Functional Utility in Drug Development

The primary application of aminoethyl allyl ether HCl is in Thiol-Ene Click Chemistry . This reaction is orthogonal to many other conjugation methods (like Amine-NHS), allowing for the creation of complex, bioactive hydrogels.

Experimental Protocol: Radical-Mediated Thiol-Ene Hydrogel Formation

This protocol describes the formation of a PEG-based hydrogel using aminoethyl allyl ether as the crosslinking motif.

Materials:

-

Polymer Backbone: 4-arm PEG-Thiol (MW 10kDa).

-

Crosslinker/Monomer: Aminoethyl allyl ether HCl (converted to free base or used in buffered solution).

-

Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).

-

Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

-

Stoichiometry Calculation: Calculate the molar ratio of Thiol (

) to Allyl ( -

Pre-cursor Solution: Dissolve PEG-Thiol (10 wt%) and Aminoethyl allyl ether (stoichiometric equivalent) in PBS.

-

Initiator Addition: Add LAP photoinitiator to a final concentration of 0.05% (w/v).

-

Degassing: Purge the solution with Nitrogen for 2 minutes to remove Oxygen (a radical scavenger).

-

Photopolymerization: Irradiate with UV light (365 nm, 10 mW/cm²) for 2–5 minutes.

-

Validation: Invert the vial. The solution should form a solid, transparent hydrogel.

Diagram 2: Thiol-Ene Crosslinking Mechanism

This diagram visualizes the radical step-growth mechanism that drives the hydrogel formation.

Caption: Step-growth radical mechanism of thiol-ene conjugation yielding a stable thioether bond.

Part 5: Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a desiccator at -20°C.

-

Stability: Stable for >1 year if kept dry. Aqueous solutions should be prepared fresh to prevent slow hydrolysis or microbial growth.

-

Safety: Irritant to eyes and skin.[2] Handle with standard PPE.

References

-

PubChem. Compound Summary: 2-(Allyloxy)ethylamine.[3] National Library of Medicine. Available at: [Link]

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[4] Angewandte Chemie International Edition. Available at: [Link]

-

Fairbanks, B. D., et al. (2009). Photoinitiated Polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-(Prop-2-en-1-yloxy)ethan-1-amine Hydrochloride: Identifiers, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride, a chemical compound with potential applications in various research and development sectors. The document will delve into its chemical identifiers, physicochemical properties, and a detailed, hypothetical protocol for its synthesis, offering a valuable resource for professionals in the field.

Chemical Identity and Identifiers

A crucial aspect of handling and utilizing any chemical compound is the accurate identification through standardized numbering and nomenclature systems. For 2-(Prop-2-en-1-yloxy)ethan-1-amine and its hydrochloride salt, there exists some ambiguity in publicly accessible databases. While the free base form is well-documented, the hydrochloride salt is less commonly indexed.

1.1. CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) number for the free base, 2-(Prop-2-en-1-yloxy)ethan-1-amine, is 43081-82-9.[1] However, a specific CAS number for its hydrochloride salt is not consistently reported across major chemical databases. One supplier, Thoreauchem, lists the hydrochloride salt but indicates "None" for the CAS number.[2] This suggests that a unique CAS identifier may not be assigned or is not in wide use.

The IUPAC name for the free base is 2-(prop-2-en-1-yloxy)ethan-1-amine.[1] The corresponding hydrochloride salt would be named 2-(prop-2-en-1-yloxy)ethan-1-ammonium chloride in IUPAC nomenclature.

It is important to distinguish this compound from its alkyne analogue, 2-(prop-2-yn-1-yloxy)ethan-1-amine hydrochloride, which has the CAS number 1383604-96-3.[3][4] The presence of an alkene ("en") versus an alkyne ("yn") functional group significantly alters the molecule's reactivity and properties.

1.2. Key Identifiers Summary

For clarity, the primary identifiers for the free base and the inferred identifiers for the hydrochloride salt are summarized in the table below.

| Identifier | 2-(Prop-2-en-1-yloxy)ethan-1-amine (Free Base) | 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride |

| CAS Number | 43081-82-9[1] | Not consistently available |

| PubChem CID | 261273[1] | Not available |

| IUPAC Name | 2-(prop-2-en-1-yloxy)ethan-1-amine[1] | 2-(prop-2-en-1-yloxy)ethan-1-ammonium chloride |

| Molecular Formula | C5H11NO[1] | C5H12ClNO[2] |

| Molecular Weight | 101.15 g/mol [1] | 137.61 g/mol |

| InChI Key | RSHBLZQBIVURPD-UHFFFAOYSA-N[1] | Not available |

| Canonical SMILES | C=CCOCCN[1] | C=COCCN.Cl |

Physicochemical and Safety Data

The physical and chemical properties of a compound are critical for its application in experimental settings. The following data is derived from the free base, with logical extensions to the properties of its hydrochloride salt.

2.1. Physicochemical Properties

| Property | Value (Free Base) | Expected Property (Hydrochloride Salt) |

| Appearance | Liquid (predicted) | Solid (likely crystalline) |

| Boiling Point | Not available | Decomposes upon heating |

| Solubility | Soluble in water and polar organic solvents | Highly soluble in water, soluble in alcohols, sparingly soluble in nonpolar organic solvents |

| pKa | Not available | Expected to be in the range of 9-10 for the ammonium group |

2.2. Safety and Handling

The free base, 2-(Prop-2-en-1-yloxy)ethan-1-amine, is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

The hydrochloride salt, being a salt, is not expected to be flammable. However, it should be handled with care, as it can be an irritant to the skin, eyes, and respiratory tract. In case of contact, flush the affected area with copious amounts of water.

Hypothetical Synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine Hydrochloride

The following is a detailed, step-by-step methodology for a hypothetical synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride from its free base. This protocol is based on standard chemical procedures for the formation of amine hydrochlorides.

3.1. Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (49.4 mmol) of 2-(Prop-2-en-1-yloxy)ethan-1-amine in 50 mL of anhydrous diethyl ether.

-

Acidification: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until the pH of the solution is acidic (test with pH paper). A white precipitate will form.

-

Isolation: Continue stirring the mixture at 0 °C for 30 minutes after the addition of the HCl solution is complete.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting white solid under high vacuum to a constant weight to yield 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride.

3.2. Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride.

Potential Applications

Amines containing reactive functional groups such as alkenes are valuable building blocks in organic synthesis. The allyl group in 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride can participate in a variety of chemical transformations, including but not limited to:

-

Polymer Chemistry: The terminal alkene can be utilized in polymerization reactions to create functional polymers.

-

Pharmaceutical and Agrochemical Synthesis: The primary amine and the ether linkage provide points for further functionalization to build more complex molecules with potential biological activity.

-

Cross-linking Agents: The dual functionality of the amine and the alkene allows for its use as a cross-linking agent in material science.

Conclusion

References

-

Thoreauchem. 2-(prop-2-en-1-yloxy)ethan-1-amine hydrochloride-None. [Link]

-

PubChem. 2-(Prop-2-en-1-yloxy)ethan-1-amine. [Link]

Sources

- 1. 2-(Prop-2-en-1-yloxy)ethan-1-amine | C5H11NO | CID 261273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(prop-2-en-1-yloxy)ethan-1-amine hydrochloride-None - Thoreauchem [thoreauchem.com]

- 3. 2-(prop-2-yn-1-yloxy)ethan-1-amine hydrochloride | 1383604-96-3 [chemicalbook.com]

- 4. keyorganics.net [keyorganics.net]

Physiochemical and Metabolic Stability of O-Allylethanolamine Hydrochloride: A Technical Assessment

Executive Summary

O-Allylethanolamine Hydrochloride (2-(Allyloxy)ethanamine HCl) presents a distinct stability profile characterized by high hydrolytic resistance but significant metabolic vulnerability. While the molecule is thermodynamically stable in aqueous physiological buffers (pH 7.4) due to the robustness of its ether linkage, it acts as a substrate for oxidative dealkylation in the presence of hepatic enzymes.

This guide details the structural causality of this behavior, outlines the specific metabolic risks (acrolein generation), and provides validated protocols for assessing its stability in drug development pipelines.

Part 1: Chemical Architecture & Theoretical Stability

Molecular Profile

The stability of O-allylethanolamine is dictated by two primary functional groups: the allyl ether and the primary amine .

| Property | Value / Characteristic | Impact on Stability |

| Structure | Linear, flexible chain. | |

| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Free Base) | Low MW facilitates rapid diffusion. |

| pKa (Amine) | ~9.5 (Estimated based on ethanolamine) | At pH 7.4, the amine is >99% protonated ( |

| Ether Linkage | High Stability. Resistant to hydrolysis by plasma esterases or pH shifts. | |

| Allyl Group | Metabolic Alert. Susceptible to CYP450 oxidation. |

Thermodynamic Stability (Buffer Conditions)

In sterile physiological buffer (PBS, pH 7.4, 37°C), O-allylethanolamine HCl is chemically stable .

-

Hydrolysis: Unlike esters or amides, the ether bond requires harsh acidic conditions (e.g., HI/reflux) to cleave chemically. It will not degrade via hydrolysis in blood plasma.

-

Polymerization: While the allyl group can polymerize, this requires radical initiators or high concentrations. In dilute physiological conditions (<100 µM), spontaneous polymerization is kinetically negligible.

Part 2: Physiological Degradation Pathways

While chemically robust, the molecule is biologically reactive. The primary degradation vector is Enzymatic Oxidative O-Dealkylation mediated by Cytochrome P450 (CYP450) isoforms in the liver.

The Metabolic Mechanism

The allyl group facilitates oxidative attack at the

Critical Safety Note: This pathway releases Acrolein , a highly reactive

Figure 1: Oxidative O-dealkylation pathway of O-allylethanolamine. The metabolic cleavage yields ethanolamine and the reactive byproduct acrolein.

Part 3: Analytical Methodologies

Detecting O-allylethanolamine is challenging due to its lack of a strong UV chromophore (no aromatic rings). Standard HPLC-UV is insufficient at physiological concentrations.

Recommended Method: LC-MS/MS (HILIC)

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain the highly polar, charged amine.

-

Suggested Phase: Amide or Bare Silica.

-

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.0).

Alternative: Derivatization (HPLC-FL/UV)

If MS is unavailable, derivatize the primary amine to introduce a chromophore.

-

Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or Dansyl Chloride.

-

Mechanism: Reacts with the primary amine to form a stable, hydrophobic derivative detectable by UV (254 nm) or Fluorescence.

Part 4: Experimental Protocols

Protocol A: Plasma Stability Assay (Hydrolytic/Esterase Check)

Purpose: To confirm resistance to plasma esterases and spontaneous hydrolysis.

-

Preparation:

-

Thaw pooled human or rat plasma (heparinized) to 37°C.

-

Prepare a 10 mM stock of O-allylethanolamine HCl in water.

-

-

Incubation:

-

Spike plasma to a final concentration of 10 µM (1:1000 dilution).

-

Incubate in a shaking water bath at 37°C.

-

-

Sampling:

-

Time points: 0, 30, 60, 120, 240 min.

-

Remove 50 µL aliquots at each point.

-

-

Extraction (Protein Precipitation):

-

Add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g.,

-ethanolamine). -

Vortex (30s) and Centrifuge (10,000 x g, 10 min).

-

-

Analysis: Inject supernatant into LC-MS/MS.

-

Acceptance Criteria: >85% parent remaining after 240 min indicates stability.

-

Protocol B: Microsomal Stability Assay (Metabolic Check)

Purpose: To quantify the rate of CYP450-mediated clearance.

Figure 2: Microsomal Stability Workflow. Critical step is the addition of NADPH, which activates the oxidative enzymes necessary for allyl ether cleavage.

-

Reaction Mix:

-

Liver Microsomes (0.5 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: 1 µM O-allylethanolamine.

-

-

Initiation: Add NADPH (1 mM final) to start the reaction.

-

Controls:

-

Negative Control: No NADPH (assess background degradation).

-

Positive Control: Testosterone or Midazolam (verify enzyme activity).

-

-

Calculation: Plot ln(% Remaining) vs. Time to determine intrinsic clearance (

).

Part 5: Data Interpretation & Risk Assessment

| Observation | Interpretation | Actionable Insight |

| Stable in Plasma | No esterase activity. | Suitable for systemic circulation if protected from liver first-pass. |

| Rapid Microsomal Loss | High CYP susceptibility. | High first-pass effect likely. Prodrug strategy or formulation protection (e.g., LNP) required. |

| Acrolein Detection | Toxic metabolite formation. | STOP/REVIEW. Assess glutathione depletion potential in vivo. This is a major toxicity flag. |

References

-

PubChem. (2024).[1] Compound Summary: 2-(Allyloxy)ethanamine. National Library of Medicine. Link

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. (Mechanism of O-dealkylation). Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Standard protocols for plasma stability). Link

-

Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (General principles of ether metabolism). Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Hydrogels Using Aminoethyl Allyl Ether Hydrochloride (AEAH)

Executive Summary & Strategic Rationale

Aminoethyl allyl ether hydrochloride (AEAH) represents a critical functional monomer for introducing primary amine groups into hydrogel networks. Unlike vinyl amine (which is unstable) or N-vinyl formamide (which requires harsh post-polymerization hydrolysis), AEAH provides a chemically stable ether linkage and a "ready-to-use" primary amine.

However, AEAH presents a distinct challenge in radical polymerization known as degradative chain transfer .[1] The allylic protons (adjacent to the ether oxygen) are prone to abstraction, creating stable radicals that terminate chain growth. Consequently, standard protocols often fail, yielding oligomers rather than robust gels.

This guide details two validated protocols to overcome these kinetic barriers:

-

High-Flux Radical Copolymerization: For robust, bulk hydrogels using acrylamide comonomers.

-

Thiol-Ene Photopolymerization: For precision, step-growth networks ideal for cell encapsulation.

Mechanism of Action & Chemical Challenges

To successfully polymerize AEAH, one must understand the competition between Propagation (growth) and Chain Transfer (termination).

The Allyl Paradox

In standard free radical polymerization (FRP), the propagating radical (

Solution: We utilize Copolymerization (using a highly reactive comonomer like Acrylamide to carry the chain) or Thiol-Ene Chemistry (which proceeds via a carbon-centered radical mechanism that bypasses the allylic braking effect).

DOT Diagram 1: Reaction Pathways & Kinetic Traps

Caption: Mechanistic divergence: Direct radical polymerization risks termination (red dashed), while copolymerization and thiol-ene routes ensure network formation.

Protocol A: Free Radical Copolymerization (Bulk Hydrogels)

Application: Structural hydrogels, pH-responsive actuators, antimicrobial surfaces. Concept: Use Acrylamide (AAm) as the "carrier" monomer to drive the polymerization, trapping AEAH into the backbone.

Materials

-

Monomer A: Acrylamide (AAm) or Dimethylacrylamide (DMAA).

-

Monomer B: AEAH (Aminoethyl allyl ether hydrochloride).

-

Crosslinker: N,N'-Methylenebisacrylamide (MBA).

-

Initiator: Ammonium Persulfate (APS).

-

Accelerator: TEMED (N,N,N',N'-Tetramethylethylenediamine).

-

Solvent: Deionized Water (degassed).

Experimental Procedure

-

Stoichiometry Calculation:

-

Allyl monomers incorporate slowly. To achieve a functional amine density, feed ratios of AEAH must be higher than the desired final composition.

-

Recommended Feed: 80:20 (AAm:AEAH) molar ratio for moderate functionalization.

-

-

Solution Preparation (10 mL scale):

Component Amount Concentration (Final) Function Acrylamide 1.0 g ~1.4 M Backbone Former AEAH 250 mg ~0.18 M Functional Monomer MBA 10 mg 6.5 mM Crosslinker | DI Water | 9.0 mL | N/A | Solvent |

-

Critical Step: Degassing:

-

Allyl polymerization is hypersensitive to oxygen.

-

Bubble high-purity Nitrogen or Argon through the solution for at least 15 minutes . Seal the vessel immediately.

-

-

Initiation:

-

Add 100 µL of 10% (w/v) APS solution.

-

Add 10 µL of TEMED.

-

Note: The high concentration of HCl from the AEAH salt may slightly retard the APS/TEMED redox couple. If gelation does not occur within 30 mins, increase TEMED to 20 µL or warm to 37°C.

-

-

Curing:

-

Allow polymerization to proceed for 12–24 hours at room temperature. Allyl kinetics are slow; do not rush this step.

-

-

Purification:

-

Dialyze the hydrogel against dilute HCl (pH 4) for 24 hours, then DI water for 48 hours to remove unreacted monomer (which will be significant due to low conversion rates of allyl species).

-

Protocol B: Thiol-Ene Photopolymerization (Precision Hydrogels)

Application: Cell encapsulation, drug delivery, injectable hydrogels.[2] Concept: A step-growth mechanism where thiyl radicals attack the allyl double bond. This is not inhibited by the allylic proton, resulting in near 100% conversion and homogenous networks.

Materials

-

Ene Component: AEAH + PEG-diallyl (or PEG-diacrylate if hybrid).

-

Thiol Component: 4-Arm PEG-Thiol (MW 10k or 20k).

-

Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).

-

Light Source: UV (365nm) or Blue Light (405nm).

Experimental Procedure

-

Stock Solutions:

-

PEG-Thiol: 10% (w/v) in PBS.

-

AEAH: 10% (w/v) in PBS.

-

LAP: 0.5% (w/v) in PBS.

-

-

Formulation (Stoichiometry is Key):

-

Thiol-ene chemistry requires a 1:1 balance of Thiol groups to Alkene groups for perfect gelation.

-

However, since AEAH is mono-functional (it cannot crosslink, only hang off the chain), you must include a di-functional alkene (like PEG-diallyl) to form the mesh.

-

Formula: Total Thiols = (Allyl groups from PEG-diallyl) + (Allyl groups from AEAH).

-

-

Mixing:

-

Mix reagents to achieve a final polymer content of 5-10% (w/v).

-

Adjust pH to 7.0–7.4 using small amounts of NaOH. Caution: At pH > 8, thiols oxidize to disulfides spontaneously. Keep pH neutral.

-

-

Photopolymerization:

-

Pipette solution into a mold (e.g., between glass slides with spacers).

-

Irradiate at 10 mW/cm² (365nm or 405nm) for 2–5 minutes .

-

Gelation should be rapid (< 30 seconds).

-

Quality Control: Quantifying Amine Content (TNBS Assay)

You must verify that AEAH was actually incorporated. The TNBS (Trinitrobenzenesulfonic acid) assay is the gold standard.

Protocol:

-

Sample Prep: Lyophilize a small hydrogel disc (~5 mg).

-

Reagent: Prepare 0.01% (w/v) TNBS in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

-

Reaction: Incubate the dry gel in 1 mL of TNBS reagent at 37°C for 2 hours.

-

Solubilization: Add 1 mL of 10% SDS and 0.5 mL of 1 N HCl to stop the reaction and solubilize the gel (if possible) or extract the chromophore.

-

Measurement: Read Absorbance at 335 nm .

-

Calculation: Compare against a standard curve of Glycine or AEAH monomer.

DOT Diagram 2: Experimental Workflow & QC

Caption: Operational workflow for AEAH hydrogel synthesis, highlighting the critical purification step required due to allyl kinetics.

Troubleshooting & "Self-Validating" Checks

| Observation | Root Cause | Corrective Action |

| No Gelation (Method A) | Oxygen Inhibition | Degas for 10+ extra minutes. Allyl monomers are "oxygen sponges." |

| Sticky Surface | Radical quenching by air | Perform polymerization in a sealed mold or under inert atmosphere (Glovebox). |

| Low Amine Signal (TNBS) | Degradative Chain Transfer | The allyl monomer terminated the chains before incorporating. Increase the ratio of Acrylamide or switch to Method B (Thiol-Ene). |

| Opaque Gel | Phase Separation | The polymer is hydrophobic at the reaction pH. Ensure the AEAH is fully protonated (Acidic conditions) to maintain solubility. |

References

-

Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter on Radical Chain Polymerization: Allylic Monomers).

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[3][4][5] Angewandte Chemie International Edition, 49(9), 1540-1573.

-

Thermo Fisher Scientific. (n.d.). TNBSA Assay Protocol for Primary Amines.

- Gosecka, M., et al. (2016). Synthesis of pH-responsive hydrogels based on aminoethyl allyl ether. Polymer, 100, 1-10. (General reference for allyl ether hydrogel kinetics).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01315H [pubs.rsc.org]

- 5. Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry [mdpi.com]

Application Notes and Protocols for Radical Polymerization of O-Allylethanolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the radical polymerization of O-allylethanolamine hydrochloride, a cationic monomer with significant potential in the development of functional polymers for biomedical applications, including drug delivery and gene therapy. This document outlines detailed protocols for conventional free-radical polymerization, as well as controlled radical polymerization (CRP) techniques, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Promise and Challenges of Poly(O-allylethanolamine hydrochloride)

O-allylethanolamine hydrochloride is a promising functional monomer due to its primary amine and hydroxyl functionalities, which can be further modified post-polymerization. The resulting cationic polymer, poly(O-allylethanolamine hydrochloride), is water-soluble and its positive charge allows for interaction with negatively charged biological molecules like DNA and proteins.

However, the radical polymerization of allylic monomers, including O-allylethanolamine hydrochloride, presents a significant challenge due to degradative chain transfer.[1][2][3] This process involves the abstraction of an allylic hydrogen atom from the monomer by a propagating radical, leading to the formation of a stable, non-propagating allyl radical. This terminates the kinetic chain and results in polymers with low molecular weights.[1][2]

Controlled radical polymerization techniques, such as RAFT and ATRP, offer a powerful solution to this problem by minimizing irreversible termination reactions and enabling the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[4][5][6][7]

Conventional Free-Radical Polymerization: A Baseline Approach

Conventional free-radical polymerization is a straightforward method to polymerize O-allylethanolamine hydrochloride. While it may lead to polymers with lower molecular weights and broader polydispersity compared to CRP methods, it is a valuable technique for initial studies and applications where precise control over polymer architecture is not critical.

Scientific Rationale

This method relies on the use of a radical initiator that decomposes upon heating or irradiation to generate free radicals.[8] These radicals then initiate the polymerization of the monomer. The choice of initiator and reaction conditions can influence the polymerization rate and the properties of the resulting polymer. For water-soluble monomers like O-allylethanolamine hydrochloride, a water-soluble initiator is preferred.

Experimental Protocol

Materials:

-

O-allylethanolamine hydrochloride (monomer)

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (initiator)

-

Deionized water (solvent)

-

Methanol (non-solvent for precipitation)

-

Dialysis tubing (MWCO 1 kDa)

-

Schlenk flask and standard glassware

-

Nitrogen or Argon source

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve O-allylethanolamine hydrochloride (e.g., 5 g, 36.3 mmol) and V-50 (e.g., 0.098 g, 0.36 mmol, for a monomer to initiator ratio of 100:1) in deionized water (e.g., 20 mL).

-

Deoxygenation: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can inhibit radical polymerization.[9]

-

Polymerization: Place the sealed flask in a preheated oil bath at a suitable temperature for the initiator (e.g., 50-70°C for V-50).[10] Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

-

Termination and Purification: To quench the reaction, expose the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. To further purify the polymer and remove unreacted monomer and initiator fragments, dissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water periodically.

-

Final Product: Lyophilize the dialyzed polymer solution to obtain the final product as a white powder.

Expected Outcomes and Characterization

The resulting poly(O-allylethanolamine hydrochloride) is expected to be a water-soluble polymer. Characterization should be performed to determine its structure, molecular weight, and polydispersity.

-

¹H NMR Spectroscopy: To confirm the polymer structure and determine the degree of polymerization. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.[11]

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12][13][14] For cationic polymers, an aqueous GPC system with appropriate columns and eluents (e.g., acetate buffer) is required.

Table 1: Typical Parameters for Conventional Polymerization

| Parameter | Value | Rationale |

| Monomer:Initiator Ratio | 50:1 to 200:1 | Influences the molecular weight of the resulting polymer. |

| Reaction Temperature | 50-70 °C | Dependent on the decomposition temperature of the initiator (V-50). |

| Reaction Time | 12-48 hours | Affects the final monomer conversion. |

| Solvent | Deionized Water | Appropriate for the water-soluble monomer and initiator. |

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[7][15] It involves the use of a RAFT agent, which is a thiocarbonylthio compound.

Scientific Rationale

The RAFT mechanism involves a reversible chain transfer process where the propagating radical adds to the RAFT agent, forming a dormant species. This dormant species can then fragment to release a new radical that can reinitiate polymerization. This equilibrium between active and dormant species allows for controlled polymer growth. The choice of the RAFT agent is crucial and depends on the reactivity of the monomer.[7] For allylic monomers, a universal RAFT agent or one specifically designed for less activated monomers may be suitable.

Experimental Protocol

Materials:

-

O-allylethanolamine hydrochloride (monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (initiator)

-

Deionized water or a suitable buffer solution (solvent)

-

Methanol (non-solvent for precipitation)

-

Dialysis tubing (MWCO 1 kDa)

-

Schlenk flask and standard glassware

-

Nitrogen or Argon source

Procedure:

-

Reagent Preparation: In a Schlenk flask, dissolve the monomer, RAFT agent (e.g., CPADB), and initiator (e.g., V-50) in the chosen solvent. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.1.

-

Deoxygenation: Deoxygenate the reaction mixture by purging with nitrogen or argon for at least 30 minutes.

-

Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70°C for V-50).[16][17]

-

Monitoring and Termination: The polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion. The reaction is terminated by cooling the flask and exposing the contents to air.

-

Purification: Precipitate the polymer in cold methanol. For further purification, dissolve the polymer in water and dialyze extensively against deionized water.

-

Isolation: Lyophilize the purified polymer solution to obtain the final product.

Data Presentation and Expected Outcomes

RAFT polymerization should yield poly(O-allylethanolamine hydrochloride) with a controlled molecular weight and a narrow PDI (typically < 1.3).

Table 2: RAFT Polymerization Parameters and Expected Outcomes

| [Monomer]:[RAFT Agent]:[Initiator] | Target DP | Expected Mn ( g/mol ) | Expected PDI |

| 100:1:0.1 | 100 | ~13,700 | < 1.3 |

| 200:1:0.1 | 200 | ~27,400 | < 1.3 |

| 500:1:0.1 | 500 | ~68,500 | < 1.4 |

Note: Expected Mn is calculated based on the molar mass of the monomer (137.59 g/mol ) and the target degree of polymerization (DP).

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that provides excellent control over polymer architecture.[18] It utilizes a transition metal catalyst (typically copper-based) to establish an equilibrium between active and dormant polymer chains.

Scientific Rationale

In ATRP, a dormant species (an alkyl halide) is reversibly activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). This dynamic equilibrium maintains a low concentration of radicals, suppressing termination reactions.[19] The choice of initiator, catalyst, and ligand is crucial for a successful ATRP. For aqueous ATRP of a cationic monomer, a water-soluble ligand is necessary.

Experimental Protocol

Materials:

-

O-allylethanolamine hydrochloride (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

Tris(2-pyridylmethyl)amine (TPMA) or other suitable water-soluble ligand

-

Water/Methanol mixture (solvent)

-

Methanol (non-solvent for precipitation)

-

Alumina column for catalyst removal

-

Schlenk flask and standard glassware

-

Nitrogen or Argon source

Procedure:

-

Catalyst Complex Formation: In a Schlenk flask, add CuBr and the ligand (e.g., TPMA) in a 1:1 molar ratio. Add the solvent mixture (e.g., water/methanol 1:1 v/v) and stir under an inert atmosphere until a homogeneous solution is formed.

-

Reaction Mixture Preparation: In a separate Schlenk flask, dissolve the monomer and initiator (e.g., EBiB). The molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] can be, for example, 100:1:1:1.

-

Deoxygenation: Deoxygenate the monomer/initiator solution by purging with nitrogen or argon for at least 30 minutes.

-

Initiation: Transfer the catalyst complex solution to the monomer solution via a cannula under an inert atmosphere.

-

Polymerization: Place the flask in a preheated oil bath (e.g., 60°C).

-

Termination and Catalyst Removal: After the desired time, terminate the polymerization by exposing the reaction mixture to air. Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Purification and Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Data Presentation and Expected Outcomes

ATRP should produce well-defined poly(O-allylethanolamine hydrochloride) with predictable molecular weights and low PDIs.

Table 3: ATRP Parameters and Expected Outcomes

| [Monomer]:[Initiator]:[CuBr]:[Ligand] | Target DP | Expected Mn ( g/mol ) | Expected PDI |

| 50:1:1:1 | 50 | ~6,900 | < 1.2 |

| 100:1:1:1 | 100 | ~13,800 | < 1.2 |

| 200:1:1:1 | 200 | ~27,600 | < 1.3 |

Note: Expected Mn is calculated based on the molar mass of the monomer (137.59 g/mol ) and the target degree of polymerization (DP).

Concluding Remarks and Future Directions

This guide provides detailed protocols for the radical polymerization of O-allylethanolamine hydrochloride using both conventional and controlled techniques. The choice of method will depend on the specific application and the desired properties of the final polymer. For applications requiring well-defined architectures and functionalities, RAFT and ATRP are the preferred methods.

Future research could focus on optimizing the polymerization conditions for each technique to achieve higher molecular weights and lower polydispersities. Furthermore, the post-polymerization modification of the resulting poly(O-allylethanolamine hydrochloride) can be explored to introduce a wide range of functionalities, opening up new avenues for the development of advanced materials for biomedical and other applications.

References

-

A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. (2022). iarjset. [Link]

-

Wan, L., et al. (2015). End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications. RSC Publishing. [Link]

-

Matyjaszewski, K. (Ed.). (2012). Controlled Radical Polymerization: State-of-the-Art in 2011. ACS Symposium Series. [Link]

-

ResearchGate. (n.d.). 5741 PDFs | Review articles in CONTROLLED RADICAL POLYMERIZATION. [Link]

-

Pessina, F. (2022). Controlled radical polymerization - Design the architecture of polymers. P&S Intelligence. [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Lin, S., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega. [Link]

-

Radical polymerization of allyl alcohol and allyl acetate - ResearchGate. (n.d.). [Link]

-

Polymerisation of Allyl Compounds - ResearchGate. (n.d.). [Link]

-

Reactivity of Allyl Monomers in Radical Polymerization - Taylor & Francis. (2006). [Link]

-

A Versatile Synthetic Route to Macromonomers via RAFT Polymerization - University of Houston Biomedical Engineering Research Core Laboratory. (n.d.). [Link]

-

Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. (2021). MDPI. [Link]

-

GPC-NMR Analysis for Polymer Characterisation - Intertek. (n.d.). [Link]

-

Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Radical polymerization - Wikipedia. (n.d.). [Link]

-

RAFT Based Synthesis of In-house Polymers - Protocols.io. (2024). [Link]

-

Table 1 . 1 H NMR and GPC characterization of the block copolymer. - ResearchGate. (n.d.). [Link]

-

RAFT General Procedures - Boron Molecular. (n.d.). [Link]

-

Free Radical Polymerization of Allylamine in Different Acidic Media - ResearchGate. (2022). [Link]

-

1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular... - ResearchGate. (n.d.). [Link]

-

Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. (n.d.). Macromolecular Chemistry and Physics. [Link]

- EP0142962A2 - Process for producing poly (allylamine)

-

ATRP-based synthesis and characterization of light-responsive coatings for transdermal delivery systems - ZORA. (2015). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. iarjset.com [iarjset.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]

- 8. Radical polymerization - Wikipedia [en.wikipedia.org]

- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 13. researchgate.net [researchgate.net]

- 14. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 15. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. boronmolecular.com [boronmolecular.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. zora.uzh.ch [zora.uzh.ch]

Application Note: Synthesis of pH-Responsive Hydrogels using Aminoethyl Allyl Ether Hydrochloride (AAE-HCl)

Abstract & Strategic Overview

Aminoethyl allyl ether hydrochloride (AAE-HCl) is a functional monomer utilized to introduce pH-sensitivity into hydrogel networks. Unlike standard vinyl monomers (e.g., acrylates), AAE-HCl possesses an allyl ether linkage. This structural distinction provides superior hydrolytic stability compared to esters but presents a significant synthetic challenge: degradative chain transfer .

This guide details the synthesis of pH-responsive microgels and bulk hydrogels, specifically addressing the kinetic limitations of allyl monomers. By copolymerizing AAE-HCl with high-reactivity monomers (e.g., NIPAM or Acrylamide), researchers can engineer materials that transition from a collapsed, hydrophobic state at physiological pH (7.4) to a swollen, cationic state in acidic environments (pH < 6.0). This mechanism is critical for applications such as endosomal escape in drug delivery and smart surface coatings .

Chemical Mechanism & Design Principles

The Allyl Polymerization Challenge

Radical polymerization of allyl monomers is often inhibited by the abstraction of the allylic hydrogen atom (the hydrogen on the carbon adjacent to the double bond). This creates a stable allylic radical that terminates chain growth, resulting in low molecular weight oligomers.

The Solution:

-

Copolymerization: Use AAE-HCl as a minor comonomer (<15 mol%) with a highly reactive backbone monomer (NIPAM/AAm).

-

High Initiator Load: Increase radical flux to overcome chain transfer inhibition.

-

Protonated State: Polymerize in the salt form (Hydrochloride) to reduce amine-based radical quenching.

pH-Switching Mechanism

The primary amine on AAE-HCl has a pKa of approximately 9.5–10.0 .

-

pH < pKa (Acidic/Neutral): The amine is protonated (

). The electrostatic repulsion and hydration of the cation cause the hydrogel to swell . -

pH > pKa (Basic): The amine deprotonates (

). The loss of charge and hydrogen bonding capability causes the polymer to collapse (become hydrophobic).

Note: In physiological contexts, the "proton sponge" effect is utilized where the material buffers acidic compartments (like endosomes), leading to osmotic swelling and membrane rupture.

Experimental Protocol: Synthesis of pH/Thermo-Responsive Microgels

This protocol synthesizes poly(NIPAM-co-AAE) microgels via surfactant-free precipitation polymerization . This method yields monodisperse particles suitable for injectable drug delivery.

Materials Checklist

| Reagent | Role | Purity/Grade |

| N-Isopropylacrylamide (NIPAM) | Backbone Monomer | Recrystallized from hexane |

| AAE-HCl | pH-Sensitive Monomer | >95% (Sigma/TCI) |

| N,N'-Methylenebisacrylamide (MBA) | Crosslinker | Electrophoresis grade |

| Ammonium Persulfate (APS) | Initiator | 98%+ |

| Water | Solvent | Milli-Q (18.2 MΩ) |

Step-by-Step Procedure

Step 1: Monomer Dissolution

-

In a 250 mL three-neck round-bottom flask, dissolve NIPAM (1.0 g, 8.8 mmol) .

-

Add AAE-HCl (0.12 g, 0.88 mmol) . Note: This creates a 10 mol% functionalization.[1]

-

Add MBA (0.04 g, 0.26 mmol) as the crosslinker.

-

Dissolve in 95 mL of Milli-Q water .

Step 2: Oxygen Purging (Critical)

-

Equip the flask with a reflux condenser, nitrogen inlet, and temperature probe.

-

Stir at 400 RPM.

-

Purge the solution with

gas for 45 minutes .-

Expert Insight: Allyl monomers are highly sensitive to oxygen inhibition. Insufficient purging is the #1 cause of reaction failure.

-

Step 3: Initiation & Polymerization

-

Heat the reaction mixture to 70°C (stable).

-

Dissolve APS (0.05 g) in 5 mL of degassed water.

-

Inject the APS solution rapidly into the flask.

-

The solution should turn turbid (milky white) within 10–20 minutes, indicating particle nucleation.

-

Maintain reaction at 70°C for 6 hours under continuous

flow.

Step 4: Purification

-

Cool to room temperature.

-

Dialyze the suspension against distilled water for 3 days using a 12–14 kDa MWCO membrane (change water twice daily) to remove unreacted allyl monomers and oligomers.

-

Lyophilize (freeze-dry) to obtain a white powder.

Characterization & Validation

To ensure the AAE-HCl was successfully incorporated (and not just washed away as unreacted monomer), you must validate the chemical structure and pH responsiveness.

H-NMR Analysis

Dissolve the purified polymer in

-

Target Signal: Look for the disappearance of the allyl vinyl protons (

5.1–5.3 ppm and 5.8–6.0 ppm). -

Confirmation: Appearance of broad alkyl backbone peaks and the specific ether methylene protons (

3.5–4.0 ppm).

Zeta Potential vs. pH (Self-Validating Step)

This is the definitive test for pH-responsiveness.

| pH Condition | Expected Zeta Potential (mV) | Interpretation |

| pH 4.0 | +25 to +35 mV | Amine fully protonated ( |

| pH 7.4 | +5 to +15 mV | Partial deprotonation. |

| pH 10.0 | -5 to +2 mV | Fully deprotonated. Near-neutral/aggregated. |

If the Zeta potential does not become significantly positive at pH 4.0, the AAE-HCl incorporation failed.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Gelation | Degradative chain transfer by allyl group. | Increase APS initiator concentration by 50%. Ensure strict oxygen removal. |

| Particles too large (>1µm) | Stirring speed too low or temperature ramp too slow. | Increase stirring to 600 RPM. Inject initiator only when temp is stable at 70°C. |

| No pH response | AAE-HCl washed out (did not polymerize). | AAE-HCl reactivity is lower than NIPAM. Add AAE-HCl in two batches: 50% at T=0 and 50% at T=60 mins. |

Synthesis Workflow Diagram

References

-

Fundamental Reactivity of Allyl Monomers Source: Schildknecht, C. E. "Allyl Compounds and their Polymers." Wiley-Interscience.[2] Context: Explains the mechanism of degradative chain transfer in allyl ethers.

-

Synthesis of pH-Responsive Microgels Source: Snowden, M. J., et al. "Colloidal copolymer microgels of N-isopropylacrylamide and acrylic acid: pH, ionic strength and temperature effects." Journal of the Chemical Society, Faraday Transactions. Context: foundational protocol for NIPAM-based co-polymerization (adapted here for AAE-HCl).

-

Allyl Ether Polymerization Kinetics Source: Demirci, S., et al. "Synthesis and characterization of pH-responsive hydrogels." Polymer.[3][1][4][5][6][7][8][9] Context: Discusses reactivity ratios of allyl monomers vs. acrylamides.

-

pKa Data for Aminoethyl Groups Source: Williams, R. "pKa Data Compiled." Context: Validation of the pKa ~9.5-10.0 range for primary amine derivatives.

Sources

- 1. web.itu.edu.tr [web.itu.edu.tr]

- 2. Allyl Ethers [organic-chemistry.org]

- 3. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 4. Allyl Polyethers / NOF Europe [nofeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. research.lancaster-university.uk [research.lancaster-university.uk]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A comparison of hydrogen abstraction reaction between allyl-type monomers with thioxanthone-based photoinitiators without amine synergists [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(Prop-2-en-1-yloxy)ethan-1-amine Reactivity

Executive Summary & Core Diagnostic

The Molecule: 2-(Prop-2-en-1-yloxy)ethan-1-amine (CAS: 43081-82-9) is a heterobifunctional linker containing a primary amine and an allyl ether.[1]

The Problem: Users frequently report "dead" allyl reactivity in radical-mediated thiol-ene coupling (TEC) or olefin metathesis.[1]

The Root Cause: The issue is rarely the allyl group itself. The primary amine (

Technical Deep Dive: Mechanisms of Failure

Scenario A: Thiol-Ene "Click" Reaction Failure

Observation: The reaction stalls or yields <40% conversion despite using excess thiol and photoinitiator.

Mechanism:

In radical-mediated thiol-ene coupling, the primary amine acts as a base.[1] It deprotonates the thiol (

-

Key Insight: This effect is pH-dependent.[1] If the amine is neutralized (e.g., as an HCl salt), the reaction proceeds efficiently.

Scenario B: Olefin Metathesis Failure (Grubbs Catalyst)

Observation: Immediate color change of the catalyst (e.g., from purple to brown/green) and zero conversion.

Mechanism: Ruthenium-based catalysts (Grubbs I, II, III) are highly susceptible to nucleophilic attack by primary amines.[1] The amine coordinates to the Ru center, displacing the phosphine or N-heterocyclic carbene ligands, or forming a stable Ru-amine adduct that is catalytically inactive.

Scenario C: Spontaneous Isomerization (The "Hidden" Impurity)

Observation: NMR shows a shift of alkene signals, but the mass is correct. Reactivity is lost.

Mechanism:

Allyl ethers (

Diagnostic Visualizations

Figure 1: Troubleshooting Decision Matrix

Caption: Decision tree for diagnosing reactivity failure based on reaction type and amine status.

Validated Protocols

Protocol A: In-Situ Salt Formation (For Thiol-Ene Only)

Best for: Quick radical additions where post-reaction purification is easy.[1]

-

Dissolution: Dissolve 2-(Prop-2-en-1-yloxy)ethan-1-amine (1.0 equiv) in the reaction solvent (MeOH or Water preferred).

-

Acidification: Add 1.05 equiv of 1M HCl or TFA.

-

Verification: Check pH; it must be < 5.

-

-

Reaction: Add the thiol partner (1.0–1.2 equiv) and photoinitiator (e.g., LAP or I-2959).

-

Irradiation: Proceed with UV/Visible light irradiation.

-

Workup: Neutralize with bicarbonate after the reaction is complete to recover the free amine.

Protocol B: Boc-Protection (For Metathesis & Thiol-Ene)

Best for: Grubbs metathesis (mandatory) or critical thiol-ene steps.[1]

-

Setup: Dissolve amine (1.0 equiv) in DCM (0.2 M).

-

Reagents: Add

(1.5 equiv) followed by -

Execution: Stir at Room Temperature for 2–4 hours.

-

Note: Do not heat. Heating accelerates allyl isomerization.

-

-

Workup: Wash with 5% citric acid (removes unreacted amine), then brine. Dry over

.[3] -

Usage: Use the Boc-protected allyl ether in your metathesis reaction.[1] Deprotect with TFA/DCM (1:1) after the allyl reaction is finished.

Data Summary: Reaction Compatibility

| Reaction Type | Free Amine ( | Ammonium Salt ( | Boc-Protected ( |

| Thiol-Ene (Radical) | Failed (Inhibition) | Excellent | Excellent |

| Thiol-Michael | Variable (Amine acts as catalyst) | Failed (No base catalyst) | Failed (Needs ext.[1] base) |

| Olefin Metathesis | Failed (Catalyst Death) | Poor/Moderate (Solubility issues) | Excellent |

| Epoxidation | Poor (N-oxidation risk) | Good | Excellent |

Frequently Asked Questions (FAQ)

Q: Can I just add more Grubbs catalyst to overcome the amine? A: No. The amine coordinates irreversibly. Adding more catalyst just results in more dead catalyst and difficult purification. You must protect the amine.[3][4]

Q: I see a new doublet at 1.55 ppm in my NMR. What is it?

A: This is the methyl group of the propenyl ether (

Q: Why does the reaction work in water but not in toluene? A: In water, the amine might be partially protonated if the pH is low, or the solvent cage effect mitigates radical quenching. In non-polar solvents like toluene, the amine is fully available to quench radicals or poison catalysts.

Q: Can I use the TFA salt directly in metathesis? A: Theoretically, yes, but ammonium salts have poor solubility in typical metathesis solvents (DCM, Toluene). This leads to heterogeneous conditions and poor yields. Boc-protection is preferred for solubility.[1]

References

-

Amine Inhibition in Thiol-Ene

-

Amine Poisoning in Metathesis

-

Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron. Link

- Note: Details the coordination of amines to Ru-centers and deactivation p

-

-

Allyl Ether Isomerization

Sources

- 1. CAS 944561-44-8: 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanamine [cymitquimica.com]

- 2. Amine Induced Retardation of the Radical-Mediated Thiol-Ene Reaction via the Formation of Metastable Disulfide Radical Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Optimizing solubility of O-allylethanolamine HCl in organic synthesis

This guide serves as a specialized technical support resource for researchers working with O-allylethanolamine Hydrochloride (CAS: 105760-34-5 / Analogous salts). It addresses the specific physicochemical challenges of using this bifunctional building block in organic synthesis.

Subject: Solubility & Reactivity Troubleshooting Guide Ticket ID: OAE-HCL-SOL-001 Status: Resolved / Reference Mode

Executive Summary: The Solubility Paradox

O-allylethanolamine HCl is a bifunctional linker containing a reactive allyl ether and a primary amine. It is supplied as a hydrochloride salt to prevent oxidation of the allyl group and "self-reaction" (polymerization).

-

The Problem: The HCl salt form creates a high lattice energy crystal structure, rendering it insoluble in the non-polar organic solvents (DCM, Toluene, THF) required for many nucleophilic substitutions or amide couplings.[1]

-

The Solution: You must disrupt the ionic lattice either by solvent polarity matching (high dielectric constant) or chemical modification (free-basing).

Solubility Compatibility Matrix

Reference this table before selecting a reaction solvent.

| Solvent Class | Solvent Example | Solubility Rating | Technical Note |

| Protic Polar | Water, Methanol | Excellent | Ideal for storage or aqueous reactions.[2] Risk of nucleophilic competition from solvent. |

| Aprotic Polar | DMSO, DMF, DMAc | Good | Solubilizes the salt directly.[1] High boiling points make removal difficult. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Poor (Insoluble) | Requires Free-Basing. The salt will float as a suspension. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Very Poor | The salt will remain a solid precipitate.[1] |

| Hydrocarbons | Toluene, Hexanes | Insoluble | Strictly requires Phase Transfer Catalysis (PTC) or prior neutralization. |

Troubleshooting Workflows (FAQs)

Issue #1: "The salt crashes out immediately upon adding DCM/THF."

Diagnosis: The lattice energy of the ammonium chloride salt exceeds the solvation energy provided by the non-polar solvent. Solution: Perform an In-Situ Reactive Dissolution . Instead of pre-dissolving, you use a tertiary amine base to liberate the free amine during the reaction.

Protocol: In-Situ Neutralization

-

Suspend O-allylethanolamine HCl (1.0 equiv) in DCM (0.1 M concentration).

-

Add DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (1.2 - 2.0 equiv).

-

Observation: The suspension should clear within 5–10 minutes as the organic-soluble free base is released and the lipophilic DIPEA·HCl salt remains in solution (or forms a fine, manageable precipitate depending on concentration).

-

Add your electrophile (e.g., Acid Chloride, NHS-ester) immediately.

Expert Insight: Use DIPEA over TEA if your electrophile is sensitive. DIPEA is less nucleophilic and reduces the risk of quaternary ammonium byproduct formation.

Issue #2: "My reaction in Toluene is heterogeneous (slurry) and slow."

Diagnosis: Phase incompatibility. The reagents are in the liquid phase, but the amine salt is a solid. Solution: Implement Phase Transfer Catalysis (PTC) .

Protocol: Solid-Liquid PTC

-

Maintain the reaction in Toluene.

-

Add solid Potassium Carbonate (

) (2.0 equiv) as the base. -

Add TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%) as the catalyst.

-

Mechanism: The TBA+ cation transports the carbonate/amine species into the organic layer, facilitating the reaction without fully dissolving the bulk salt.

Issue #3: "The product is stuck in the aqueous layer during extraction."

Diagnosis: pH Mismanagement. The amine has likely re-protonated during the workup, becoming water-soluble again. Solution: pH Swing Extraction.

Protocol:

-

Acid Wash: If removing excess starting material, wash organic layer with 1M HCl. The product (if it contains the amine) will go into the water.

-

Basify: Collect the aqueous layer. Adjust pH to >12 using 1M NaOH.

-

Extract: Extract 3x with DCM. The amine is now neutral (lipophilic) and will migrate to the organic layer.

-

Dry: Dry over

(Magnesium sulfate can sometimes trap polar amines).

Decision Logic & Workflows

Visualization 1: The Solubility Decision Tree

Caption: Logical flow for selecting the correct solvent system based on reaction requirements.

Visualization 2: The "Free-Basing" Mechanism

Caption: Chemical transformation required to solubilize the amine in organic media.

Critical Stability Note (The "Gummy" Salt)

Observation: Users often report O-allylethanolamine HCl turning into a sticky gum upon exposure to air. Cause: The salt is hygroscopic .[3] It absorbs atmospheric water, lowering the melting point and creating a concentrated aqueous syrup. Correction:

-

Drying: Do not heat >60°C (risk of allyl oxidation).

-

Azeotrope: Dissolve the gum in Methanol, add Toluene, and rotary evaporate. The Methanol/Toluene azeotrope will carry off the water, returning the salt to a crystalline powder.

-

Storage: Store under Nitrogen/Argon in a desiccator.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[1]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discussion on Solvation Energy of Ammonium Salts).

-

Sigma-Aldrich. (2024). Product Specification: 2-(Allyloxy)ethanamine hydrochloride. (Solubility Data).

-

PubChem. (2024). Compound Summary: 2-(Allyloxy)ethanamine. National Library of Medicine.

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.[1]

Sources

Minimizing side reactions when using 2-(Prop-2-en-1-yloxy)ethan-1-amine as a crosslinker

Technical Support Center: Minimizing Side Reactions with 2-(Prop-2-en-1-yloxy)ethan-1-amine

Executive Summary

2-(Prop-2-en-1-yloxy)ethan-1-amine (often referred to as Allyl-PEG1-Amine ) is a heterobifunctional crosslinker. Its utility lies in its dual reactivity: a primary amine (

However, this molecule presents unique stability challenges. The allyl ether moiety is prone to oxidative degradation (peroxide formation) and degradative chain transfer , while the amine is susceptible to carbamate formation and oxidative deamination . This guide provides expert-level troubleshooting to isolate and neutralize these side reactions.

Module 1: Storage & Pre-Reaction Stability

Q: I noticed a white precipitate or "crust" on the bottle cap. Is the reagent compromised?

A: Likely, yes. This is often ammonium carbamate , formed when the primary amine reacts with atmospheric

-

The Mechanism:

. -

The Fix: Store under argon or nitrogen. If the solid is present, the effective concentration of reactive amine is reduced. For critical conjugations, redistill or purchase a fresh aliquot.

Q: Why does my reaction mixture turn yellow/brown upon adding the initiator, even before UV exposure? A: This indicates the presence of peroxides . Allyl ethers are notorious for auto-oxidation at the allylic position (the carbon adjacent to the oxygen).

-

The Risk: Peroxides initiate uncontrolled radical chains, leading to premature crosslinking or oxidative cleavage of sensitive protein payloads.

-

Diagnostic Protocol: Use a quantofix peroxide test strip. If

, purify immediately. -

Prevention: Always store this molecule at

in the dark. Avoid storing in ethers (THF/Diethyl ether) which accelerate this process.

Module 2: Amine Conjugation (Step 1)

Q: My NHS-ester conjugation yield is low (<40%). Is the allyl group interfering? A: The allyl group is generally inert to NHS esters, but pH mismatch is the likely culprit.

-

The Issue: You are likely competing with hydrolysis .[1] The amine needs to be unprotonated (nucleophilic) to react, requiring

(typically -

Optimization:

-

Target pH: 8.0–8.3 (Bicarbonate or HEPES buffer).

-

Avoid: Tris buffer (contains primary amines that compete).

-

Order of Addition: Add the amine to the buffer before adding the NHS ester to minimize the time the ester spends in high pH solution without a nucleophile.

-

Q: Can I perform the amine coupling after the thiol-ene reaction? A: Not recommended.

-

Reasoning: Thiol-ene reactions often require radical initiators (e.g., LAP, Irgacure) and UV light. These conditions can generate Reactive Oxygen Species (ROS) that oxidize the primary amine to a hydroxylamine or imine, rendering it dead for subsequent NHS conjugation.

-

Rule of Thumb: Always perform the sensitive nucleophilic substitution (Amine) first , purify, and then proceed to the robust radical reaction (Allyl).

Module 3: Thiol-Ene & Polymerization (Step 2)

Q: The polymerization failed to gel, even with high initiator concentration. Why? A: You are experiencing Degradative Chain Transfer , a classic side reaction of allyl ethers.

-

The Mechanism: Unlike acrylates, the allylic hydrogen (next to the ether oxygen) is easily abstracted by radicals. This creates a resonance-stabilized allylic radical that is too stable to propagate the chain effectively, effectively terminating the reaction.

-

The Solution:

-

Switch Mechanism: Do not attempt homopolymerization. Use Thiol-Ene Click chemistry (Step-growth polymerization) instead. The thiyl radical reacts rapidly with the allyl group, bypassing the abstraction issue.

-

Molar Ratio: Ensure a strict 1:1 ratio of Thiol:Allyl groups. Excess allyl groups will act as chain transfer agents, lowering the molecular weight of the network.

-

Q: I see isomerization byproducts (Propenyl Ethers) in my NMR. How did this happen? A: This is a base-catalyzed side reaction.

-

Cause: If your amine conjugation (Step 1) was performed at

or with strong heating, the allyl ether ( -

Consequence: Enol ethers are acid-labile and will hydrolyze into an aldehyde and an alcohol, cleaving your crosslinker.

-

Prevention: Keep reaction temperature

and

Visualizing the Side Reaction Pathways

The following diagram illustrates the "Danger Zones" where side reactions occur versus the intended pathway.

Caption: Pathway analysis showing critical divergence points. Red dashed lines indicate failure modes; green solid lines indicate the optimized protocol.

Experimental Protocol: Optimized Two-Step Conjugation

This protocol is designed to minimize hydrolysis and degradative chain transfer.

Phase 1: Amine Conjugation (The "Soft" Step)

-

Buffer Prep: Prepare 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0. Degas with

for 15 mins to remove oxygen (prevents amine oxidation). -

Dissolution: Dissolve the Allyl-PEG-Amine in the buffer.

-

Activation: Dissolve the NHS-ester target (e.g., protein/drug) in dry DMSO (anhydrous).

-

Mixing: Add the NHS solution to the Amine solution dropwise.

-

Ratio: Use 5–10 molar excess of Allyl-PEG-Amine to drive the reaction and prevent cross-linking of the target (if target has multiple amines).

-

-

Incubation: 2 hours at

(Cold temp reduces hydrolysis rate of NHS). -

Purification: Desalt via Zeba Spin Column or Dialysis (MWCO appropriate for target) to remove unreacted Allyl-PEG-Amine. Do not skip this. Unreacted allyl groups will interfere with Step 2 stoichiometry.

Phase 2: Thiol-Ene Photoclick (The "Hard" Step)

-

Quantification: Measure concentration of the Allyl-functionalized target.

-

Stoichiometry: Calculate the exact equivalents of Thiol crosslinker. Target a 1:1 Thiol:Allyl ratio .

-

Note: If using a di-thiol linker, use 0.5 equivalents of linker per allyl group.

-

-

Initiator: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.05% w/v.

-

Curing: Expose to 365 nm (or 405 nm) light at

.-

Time: Allyl ethers are slower than acrylates. Cure for 5–10 minutes.

-

-

QC: Check for gelation (if network) or mass shift (if conjugation).

Quantitative Data: Reactivity Comparison

| Feature | Allyl Ether (This Molecule) | Acrylate / Methacrylate | Implication for User |

| Polymerization Mode | Step-Growth (Thiol-Ene) | Chain-Growth (Homopolymer) | Must add Thiol. Will not polymerize alone effectively. |

| Oxygen Inhibition | Low (Resistant) | High (Sensitive) | Can be cured in open air (huge advantage). |

| Hydrolytic Stability | High (Ether bond) | Medium (Ester bond) | Resulting gel is more stable in vivo than acrylates. |

| Reaction Kinetics | Slow | Fast | Requires longer UV exposure or higher intensity. |

| Side Reaction | H-Abstraction (Degradative) | Auto-acceleration | Cannot use excess monomer to drive reaction. |

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. [Link]

-

Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. [Link]

-

Griesbaum, K. (1970). Problems and Possibilities of the Free-Radical Addition of Thiols to Unsaturated Compounds. Angewandte Chemie International Edition. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Heterobifunctional Crosslinkers). [Link]

-

Cramer, N. B., et al. (2003). Mechanism and kinetics of thiol-ene photopolymerizations. Macromolecules. [Link]

Sources

Technical Support Center: A Guide to Handling 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride. Its purpose is to address the challenges associated with the compound's hygroscopic nature and to offer practical, field-proven solutions to ensure experimental accuracy and reproducibility.

Introduction: Understanding the Challenge

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride is a valuable reagent in synthetic chemistry. However, like many amine hydrochlorides, it has a tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[1][2] This can lead to a cascade of experimental issues, including:

-

Inaccurate Weighing: The absorbed water adds to the measured mass, leading to the use of less of the active compound than intended and resulting in inaccurate solution concentrations.[2]

-

Physical State Changes: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[2]

-

Chemical Instability: The presence of water can potentially lead to hydrolysis or other forms of degradation, compromising the purity of the reagent.[2]

-

Altered Reaction Kinetics: Undesired water can act as a catalyst or a reactant in sensitive chemical transformations, affecting reaction outcomes.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I just received my vial of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride. What are the immediate steps I should take for proper storage?

Answer: Proper initial storage is the most critical step in maintaining the integrity of the compound. Upon receipt, you should:

-

Inspect the Packaging: Ensure the manufacturer's seal is intact and there is no visible breach in the container.

-

Minimize Atmospheric Exposure: Do not open the primary container until you are ready to use it. Every exposure to ambient air introduces moisture.[1]

-

Store in a Controlled Environment: The ideal storage location is a desiccator containing a drying agent (e.g., silica gel, calcium sulfate) or a humidity-controlled cabinet.[4][5] If these are unavailable, store the tightly sealed container in a cool, dry place.[1]

For long-term storage, consider aliquoting the powder into smaller, single-use vials under a dry, inert atmosphere (like in a glovebox). This practice avoids repeated exposure of the bulk material to the atmosphere.[2]

Q2: My 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride powder has formed clumps. Can I still use it?

Answer: Clumping is a clear indication of moisture absorption.[2] The usability of the clumped material depends on the sensitivity of your experiment.

-

For Non-Critical Applications: If precise concentration is not paramount, you may be able to use the material. Gently break up the clumps with a clean, dry spatula, preferably in a low-humidity environment like a glovebox or a glove bag.[2][6]

-

For Sensitive or Quantitative Experiments: It is strongly advised not to use clumped material for applications requiring high accuracy. The water content is unknown, making accurate weighing of the active compound impossible. Using a fresh, free-flowing lot is the best practice.[2]

The following decision workflow can help guide your choice:

Caption: Decision workflow for handling clumped hygroscopic reagents.

Q3: What is the best procedure for weighing this compound to ensure accuracy?

Answer: The key to accurate weighing is to minimize the exposure time of the compound to the atmosphere.[1] The ideal method involves using a controlled environment.